molecular formula C10H14N4O4 B1671006 Dyphylline CAS No. 479-18-5

Dyphylline

Cat. No.: B1671006
CAS No.: 479-18-5
M. Wt: 254.24 g/mol
InChI Key: KSCFJBIXMNOVSH-UHFFFAOYSA-N
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Description

Dyphylline, also known as diprophylline, is a xanthine derivative with bronchodilator and vasodilator properties. It is primarily used in the treatment of respiratory disorders such as asthma, cardiac dyspnea, and bronchitis. This compound acts as an adenosine receptor antagonist and phosphodiesterase inhibitor, which contributes to its therapeutic effects .

Mechanism of Action

Target of Action

Dyphylline, a derivative of theophylline, primarily targets phosphodiesterase enzymes and adenosine receptors . These targets play crucial roles in bronchodilation and vasodilation, making this compound effective in managing conditions like asthma, bronchospasm, and chronic obstructive pulmonary disease (COPD) .

Mode of Action

This compound exerts its bronchodilatory effects through competitive inhibition of phosphodiesterase enzymes , leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This increase in cAMP results in the relaxation of bronchial smooth muscle . Additionally, this compound acts as an antagonist of adenosine receptors , further contributing to its bronchodilatory effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cyclic AMP (cAMP) pathway . By inhibiting phosphodiesterase, this compound prevents the breakdown of cAMP, leading to higher cAMP levels . This increase in cAMP activates protein kinase A, which then phosphorylates multiple targets, leading to relaxation of bronchial smooth muscle .

Pharmacokinetics

This compound exhibits rapid absorption, with peak plasma levels averaging 21.8 μg/ml at a mean of 35.8 minutes . Unlike theophylline, this compound is excreted unchanged by the kidneys without being metabolized by the liver . Approximately 88% of a single oral dose can be recovered from the urine unchanged . The half-life of this compound for the solution was found to be 2.16±0.18 hours and for the tablet 2.59±0.56 hours .

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of bronchial smooth muscle , which leads to bronchodilation . This bronchodilation helps to alleviate symptoms associated with conditions like asthma, bronchospasm, and COPD .

Action Environment

Additionally, the presence of organic elements such as pus, blood, and other bodily fluids at the site of the drug’s action can limit its efficacy

Biochemical Analysis

Biochemical Properties

Dyphylline exhibits pharmacological actions similar to theophylline and other members of the xanthine class . Its primary action is bronchodilation, but it also exhibits peripheral vasodilatory and other smooth muscle relaxant activity . This compound’s bronchodilatory action is thought to be mediated through competitive inhibition of phosphodiesterase, resulting in an increase in cyclic AMP, which produces relaxation of bronchial smooth muscle .

Cellular Effects

This compound works by opening up the bronchial tubes (air passages of the lungs) and increasing the flow of air through them . It is used to treat and/or prevent the symptoms of bronchial asthma, chronic bronchitis, and emphysema . The bronchodilatory action of this compound, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle .

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of phosphodiesterase, leading to an increase in cyclic AMP . This increase in cyclic AMP results in relaxation of bronchial smooth muscle, thus exerting its bronchodilatory effects . This compound also exhibits antagonism of adenosine receptors .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, and its bioavailability is independent of the route of administration or formulation . The pharmacokinetics of this compound do not appear to be dose-dependent in the dosage range studied . The mean half-life of this compound is approximately 2 hours .

Dosage Effects in Animal Models

The LD50 of this compound, which is the lethal dose at which 50% of the test animals die, is 1954 mg/kg when administered orally in mice . This indicates that this compound has a relatively high margin of safety in animal models.

Metabolic Pathways

This compound is not metabolized by the liver like theophylline, but is excreted unchanged by the kidneys . Approximately 88% of a single oral dose can be recovered from the urine unchanged .

Transport and Distribution

This compound is rapidly absorbed and distributed in the body . Its distribution is not limited to a specific tissue or organ, but it is known to exert its effects primarily in the bronchial tubes where it causes dilation .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with phosphodiesterase enzymes located in various cell compartments where it exerts its bronchodilatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dyphylline can be synthesized through the reaction of theophylline with 2,3-dihydroxypropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dyphylline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various this compound derivatives .

Scientific Research Applications

Dyphylline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Theophylline: Like dyphylline, theophylline is a xanthine derivative with bronchodilator properties. this compound has a shorter half-life and is less potent than theophylline.

    Aminophylline: Aminophylline is a complex of theophylline and ethylenediamine, used for similar therapeutic purposes. It has a different pharmacokinetic profile compared to this compound.

    Caffeine: Caffeine is another xanthine derivative with stimulant effects on the central nervous system. While it shares some pharmacological properties with this compound, its primary use is different.

Uniqueness of this compound: this compound is unique in its combination of bronchodilator and vasodilator properties, making it particularly effective in treating respiratory disorders. Its shorter half-life and lower potency compared to theophylline may offer advantages in terms of reduced side effects and dosing flexibility .

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
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InChI

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3
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InChI Key

KSCFJBIXMNOVSH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
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DSSTOX Substance ID

DTXSID6022975
Record name Dyphylline
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Molecular Weight

254.24 g/mol
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Physical Description

Solid
Record name Dyphylline
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Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L
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Mechanism of Action

The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle as well as antagonism of adenosine receptors., THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/, ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/, ...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/, ...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/
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Color/Form

CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID

CAS No.

479-18-5
Record name Diprophylline
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Record name 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-
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Melting Point

155-157, 158 °C, 161.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the exact mechanism is not fully understood, dyphylline is believed to act primarily as a competitive, nonselective phosphodiesterase inhibitor. [, , , ] This inhibition leads to increased intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation in the bronchi. [, , , ] Additionally, this compound may also exert its effects by antagonizing adenosine receptors. []

ANone: The molecular formula of this compound is C10H14N4O4, and its molecular weight is 254.25 g/mol.

ANone: Yes, various studies have characterized this compound using techniques like IR, 1H NMR, and MS. [, ] These studies provide detailed insights into the structural features of this compound and its derivatives.

ANone: Research indicates that this compound's compatibility and stability are influenced by the formulation components and preparation methods. [, , , , ] For instance, incorporating this compound into liposomes shows promise for topical delivery. [] Additionally, controlled release matrix tablets using polymers like xanthan gum and low molecular weight chitosan have been explored for sustained drug release. []

ANone: While this compound is primarily known for its bronchodilatory action, recent research highlights its potential as a pan-coronavirus antiviral agent. [] This antiviral activity stems from its ability to bind to the catalytic dyad residues of the main protease (Mpro) in coronaviruses, potentially inhibiting viral replication. []

ANone: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction between this compound and β-cyclodextrin, providing insights into the molecular assembly of the inclusion complex. [] These computational studies complement experimental findings and offer valuable information about drug-excipient interactions.

ANone: Studies exploring this compound prodrugs, particularly ester derivatives, reveal that modifications can significantly impact hydrolysis rates and this compound release profiles. [] For example, this compound 2',3'-dipivaloate demonstrated sustained plasma this compound concentrations in rabbits. []

ANone: Achieving sustained release of this compound poses challenges due to its relatively high solubility. [] Research has focused on utilizing cellulose acetate-based matrices, but achieving optimal drug release profiles often necessitates additional modifications like barrier coatings to prevent premature drug release. []

ANone: this compound is rapidly and completely absorbed following oral administration, with an absolute bioavailability comparable to intravenous administration. [, , ] It is primarily eliminated unchanged in urine, with renal clearance being the major route of elimination. [, ]

ANone: Contrary to some beliefs, this compound is not metabolized to theophylline in vivo. [] This distinction is crucial, as conventional theophylline assays cannot detect this compound, potentially leading to misinterpretation of drug levels. []

ANone: Studies in horses show that this compound exhibits a shorter elimination half-life and higher clearance compared to theophylline. [, ] These differences in pharmacokinetic profiles necessitate different dosing regimens for each drug in this species.

ANone: Studies demonstrate that this compound can prevent EIB, but its effectiveness appears to be lower compared to theophylline. [, ] While this compound at doses of 15 mg/kg and 20 mg/kg showed significant protection against EIB compared to placebo, the magnitude of improvement was less pronounced than that observed with 6 mg/kg of theophylline. []

ANone: Yes, researchers have used various animal models to study this compound's pharmacokinetics and pharmacodynamics. For instance, studies in rabbits have provided valuable insights into the drug's distribution, metabolism, and excretion. [, , ] Additionally, the effects of this compound on antigen-induced bronchoconstriction have been investigated in canine models. []

ANone: Researchers have investigated several approaches to enhance this compound delivery, including:

  • Liposomal encapsulation: This method shows promise for delivering this compound to the skin. []
  • Controlled release matrix tablets: Utilizing polymers like xanthan gum and low molecular weight chitosan in matrix tablets allows for sustained drug release, potentially improving patient compliance and reducing dosing frequency. []
  • Prodrugs: Synthesizing ester derivatives of this compound can modify the drug's release profile, leading to prolonged duration of action. []

ANone: Several analytical methods have been developed for this compound quantification, including:

  • High-performance liquid chromatography (HPLC): This versatile technique allows for sensitive and specific measurement of this compound in various biological matrices, including plasma, saliva, and urine. [, , , , , , ]
  • Gas chromatography (GC): This method requires derivatization of this compound due to its thermal lability but offers good sensitivity and selectivity. []

ANone: Accurate this compound quantification can be challenging due to:

    ANone: this compound's relatively high solubility can pose challenges for developing sustained-release formulations. [, , ] Strategies like using polymers with specific release properties or incorporating barrier coatings are essential to achieve controlled drug release profiles.

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